Firibastat, (+/-)-

Description

BenchChem offers high-quality Firibastat, (+/-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Firibastat, (+/-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

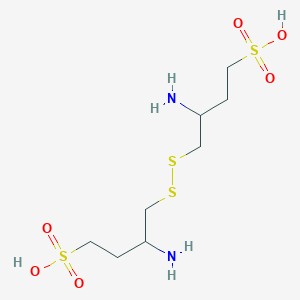

3-amino-4-[(2-amino-4-sulfobutyl)disulfanyl]butane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPXZXVKLGEMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O6S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721392-96-7 | |

| Record name | Firibastat, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721392967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FIRIBASTAT, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD5EII1F9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Firibastat's Mechanism of Action in the Brain Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Firibastat is a first-in-class, orally active prodrug designed to inhibit aminopeptidase A (APA) within the brain.[1][2] Developed as a centrally acting antihypertensive agent, its mechanism targets the brain renin-angiotensin system (RAS), a critical pathway in the neural control of blood pressure.[3] Unlike traditional RAS inhibitors that act peripherally, firibastat was engineered to cross the blood-brain barrier, where it is converted into its active form, EC33.[4][5] This active metabolite specifically blocks the conversion of angiotensin II (Ang-II) to angiotensin III (Ang-III), a key effector peptide in the brain that modulates sympathetic tone, vasopressin release, and baroreflex sensitivity.[6][7] While preclinical and Phase II clinical trials showed promising blood pressure-lowering effects, the pivotal Phase III FRESH trial failed to demonstrate efficacy in patients with resistant hypertension.[8] This guide provides an in-depth examination of firibastat's mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying biological pathways.

The Brain Renin-Angiotensin System (RAS) and Firibastat's Point of Intervention

The brain possesses an independent and functional renin-angiotensin system that plays a significant role in the pathophysiology of hypertension.[6][9] Overactivity of the brain RAS is linked to the development and maintenance of high blood pressure.[10] Within this system, Ang-II is converted by the enzyme aminopeptidase A (APA), a membrane-bound zinc metalloprotease, into Ang-III.[4][7] Evidence suggests that in the brain, Ang-III, rather than Ang-II, is the primary effector peptide responsible for the tonic stimulatory control over blood pressure.[6][11]

Firibastat (also known as RB150 or QGC001) is a prodrug of the potent and specific APA inhibitor, EC33.[2][6] The prodrug was designed by linking two molecules of EC33 with a disulfide bridge, enabling it to be orally absorbed and to penetrate the blood-brain barrier.[4][6] Once in the brain, reductases cleave the disulfide bond, releasing two active EC33 molecules.[1][4] EC33 then inhibits APA, blocking the formation of Ang-III from Ang-II.[2][7]

Downstream Effects of Aminopeptidase A Inhibition

The reduction of brain Ang-III levels following APA inhibition by firibastat leads to a decrease in blood pressure through a threefold mechanism observed in hypertensive animal models.[1][12]

-

Decreased Vasopressin Release: Ang-III normally stimulates the release of arginine-vasopressin (AVP), a hormone that promotes water retention and vasoconstriction.[12][13] By inhibiting Ang-III production, firibastat reduces AVP release, leading to increased diuresis and a reduction in blood volume.[8][13]

-

Reduced Sympathetic Tone: The brain RAS, particularly Ang-III, exerts a tonic stimulatory control over the sympathetic nervous system.[1][12] Firibastat's action decreases sympathetic outflow, resulting in lower vascular resistance.[8]

-

Baroreflex Stimulation: Hyperactivity of the brain RAS can impair the baroreflex, a key mechanism for the short-term regulation of blood pressure.[8][12] Inhibition of Ang-III formation helps to restore or enhance baroreflex sensitivity, improving heart rate control in response to blood pressure changes.[1]

An Alternative Mechanistic Hypothesis: ACE2 Activation

Research in DOCA-salt hypertensive rats suggests a complementary mechanism. The blockade of Ang-III formation by firibastat could lead to a localized accumulation of its precursor, Ang-II. One study found that brain APA inhibition with firibastat induced an increase in brain angiotensin-converting enzyme 2 (ACE2) activity.[14] ACE2 metabolizes Ang-II into Angiotensin-(1-7), a peptide with vasodilatory and cardioprotective effects mediated through the Mas receptor.[14] This suggests that firibastat may shift the balance of the brain RAS from the deleterious APA/Ang-III axis towards the beneficial ACE2/Ang-(1-7)/Mas receptor axis, contributing to its antihypertensive effect.[14]

Quantitative Data from Preclinical and Clinical Studies

Table 1: Summary of Key Preclinical (Animal) Studies

| Animal Model | Treatment and Dosage | Key Findings | Reference(s) |

| Deoxycorticosterone acetate (DOCA)-salt hypertensive rats | Firibastat (RB150) 50 mg/kg/day (oral) for 24 days | Significantly dropped systolic blood pressure; normalized brain APA activity to levels of normotensive rats. | [1][4] |

| Conscious spontaneously hypertensive rats (SHR) | Firibastat (RB150) (oral) | Inhibited brain APA activity and produced a dose-dependent reduction in blood pressure without affecting systemic RAS. | [4] |

| Conscious DOCA-salt hypertensive rats | Firibastat 30 mg/kg (oral) | Significantly reduced blood pressure (-35.4 ± 5.2 mmHg). | [4][7] |

| Mice post-myocardial infarction (MI) | Chronic oral firibastat (4 or 8 weeks post-MI) | Normalized brain APA activity, sympathetic activity, and brain RAS; reduced cardiac fibrosis and hypertrophy, preventing cardiac dysfunction. | [5] |

Table 2: Summary of Key Human Clinical Trials

| Study (Phase) | NCT Number | Patient Population | Treatment Regimen | Key Blood Pressure (BP) Results | Reference(s) |

| Phase IIa (Pilot) | NCT02322450 | 34 patients with mild-to-moderate hypertension | Firibastat 1000 mg/day vs. Placebo (4-week crossover) | Daytime ambulatory systolic BP reduced by 2.7 mmHg vs. placebo (p=0.157); Office systolic BP reduced by 4.7 mmHg vs. placebo (p=0.151). | [1][15] |

| NEW-HOPE (Phase IIb) | NCT03198793 | 256 overweight/obese hypertensive patients (including Black and Hispanic individuals) | Firibastat up to 500 mg BID for 8 weeks (open-label) | Automated office systolic BP reduced by 9.5 mmHg (p<0.0001); Automated office diastolic BP reduced by 4.2 mmHg (p<0.0001). | [1][16] |

| FRESH (Phase III) | NCT04277884 | 514 patients with difficult-to-treat or resistant hypertension | Firibastat vs. Placebo for 12 weeks (double-blind) | Failed to meet primary endpoint. Change in unattended office systolic BP at week 12 was -7.82 mmHg for firibastat vs. -7.85 mmHg for placebo (p=0.98). No significant difference in secondary endpoints. | [8][17] |

Experimental Protocols

General Protocol for Preclinical Evaluation in Hypertensive Rat Models

This protocol represents a generalized methodology based on studies involving DOCA-salt rats or Spontaneously Hypertensive Rats (SHR).

-

Animal Model Induction:

-

Drug Administration:

-

Blood Pressure Measurement:

-

Continuous monitoring of arterial blood pressure and heart rate is achieved using radiotelemetry transmitters implanted in the abdominal aorta of conscious, freely moving rats. This method avoids stress-induced BP fluctuations.[6]

-

-

Biochemical Analysis:

-

At the end of the treatment period, animals are euthanized. Brains are rapidly dissected, and specific regions (e.g., hypothalamus) are isolated.

-

Aminopeptidase A (APA) Activity Assay: Brain tissue homogenates are incubated with a specific substrate (e.g., glutamyl-2-naphthylamide). The rate of product formation is measured fluorometrically or colorimetrically to determine APA activity.[4]

-

RAS Component Measurement: Levels of Ang-II, Ang-III, and other peptides in brain tissue or cerebrospinal fluid can be quantified using techniques like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[18]

-

-

Workflow Diagram:

General Protocol for Human Clinical Trials in Hypertension

This protocol outlines a generalized design for a Phase II/III clinical trial, drawing from the methodologies of the NEW-HOPE and FRESH studies.[1][8]

-

Patient Selection:

-

Inclusion Criteria: Adults with a diagnosis of primary hypertension. Specific trials target different populations, such as mild-to-moderate hypertension, or difficult-to-treat/resistant hypertension (defined as uncontrolled BP despite treatment with two or three antihypertensive classes, including a diuretic).[1][8]

-

Exclusion Criteria: Secondary hypertension, severe renal impairment, recent cardiovascular events, and other conditions that could confound the results.

-

-

Study Design:

-

Treatment Regimen:

-

Endpoints and Assessments:

-

Primary Efficacy Endpoint: The change from baseline in systolic blood pressure at the end of the treatment period. This is often measured using automated office blood pressure (AOBP) to minimize white-coat effects.[1][8]

-

Secondary Efficacy Endpoints: Change in diastolic AOBP, and changes in 24-hour ambulatory blood pressure monitoring (ABPM), which provides data on daytime and nighttime BP.[8]

-

Safety and Tolerability: Assessed by monitoring adverse events, clinical laboratory tests (e.g., potassium, creatinine), vital signs, and electrocardiograms (ECGs).[1]

-

-

Statistical Analysis:

-

The primary analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in the primary endpoint, with treatment group as a factor and baseline value as a covariate.

-

Conclusion

Firibastat represents a novel therapeutic strategy targeting the brain renin-angiotensin system. Its mechanism of action is centered on the inhibition of aminopeptidase A, leading to reduced formation of angiotensin III in the brain. This central action modulates key regulators of blood pressure, including the sympathetic nervous system and vasopressin release.[1][4] Preclinical and Phase II studies provided a strong rationale and proof-of-concept for this approach in treating hypertension.[1][4] However, the failure of the Phase III FRESH trial to show a benefit over placebo in a population with resistant hypertension has halted its development for this indication.[8] Despite this setback, the unique central mechanism of firibastat continues to be of scientific interest, particularly as preclinical data suggest potential applications in other cardiovascular conditions like heart failure post-myocardial infarction.[5] The journey of firibastat underscores the complexity of translating a targeted, centrally-acting mechanism into clinical efficacy for multifactorial diseases like hypertension.

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is Firibastat used for? [synapse.patsnap.com]

- 4. Current Knowledge about the New Drug Firibastat in Arterial Hypertension [mdpi.com]

- 5. Targeting Brain Aminopeptidase A: A New Strategy for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Firibastat: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Knowledge about the New Drug Firibastat in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sessions.hub.heart.org [sessions.hub.heart.org]

- 9. Firibastat, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Firibastat: An Oral First-In-Class Brain Aminopeptidase a Inhibitor fo" by Jagjit Khosla, Wilbert S. Aronow et al. [touroscholar.touro.edu]

- 11. Firibastat, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. portlandpress.com [portlandpress.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. ahajournals.org [ahajournals.org]

- 17. academic.oup.com [academic.oup.com]

- 18. ahajournals.org [ahajournals.org]

- 19. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]

An In-depth Technical Guide to the Discovery and Synthesis of (+/-)-Firibastat

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Firibastat, formerly known as RB150 or QGC001, is a first-in-class, orally active prodrug of a brain aminopeptidase A (APA) inhibitor. It represents a novel therapeutic approach for the management of hypertension by targeting the central renin-angiotensin system (RAS). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Firibastat. It includes a compilation of preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Discovery and Rationale

The discovery of Firibastat stems from research into the role of the brain's renin-angiotensin system in blood pressure regulation. Unlike the peripheral RAS where angiotensin II is the primary effector peptide, in the brain, angiotensin III plays a crucial role in the tonic control of blood pressure.[1][2] Angiotensin III is generated from angiotensin II by the action of aminopeptidase A (APA), a zinc-metalloprotease.[3]

The active inhibitor of APA, EC33 ((S)-3-amino-4-mercaptobutyl sulfonic acid), was developed as a potent and selective inhibitor of this enzyme.[4][5] However, EC33 is unable to cross the blood-brain barrier.[5] To overcome this limitation, a prodrug strategy was employed. Firibastat was designed by linking two molecules of EC33 via a disulfide bond.[3] This dimerization masks the polar thiol groups, increasing the lipophilicity of the molecule and enabling it to cross the blood-brain barrier after oral administration.[1][3] Once in the brain, the disulfide bond is cleaved by reductases, releasing two active molecules of EC33.[3]

Mechanism of Action

Firibastat acts as a centrally acting antihypertensive agent.[6] Its mechanism of action can be summarized as follows:

-

Oral Administration and CNS Penetration: Following oral administration, Firibastat is absorbed and crosses the blood-brain barrier.[1]

-

Prodrug Activation: Within the brain, Firibastat is reduced, cleaving the disulfide bond to release two molecules of the active APA inhibitor, EC33.[3]

-

APA Inhibition: EC33 binds to and inhibits brain aminopeptidase A.[3]

-

Reduction of Angiotensin III: This inhibition prevents the conversion of angiotensin II to angiotensin III in the brain.[6]

-

Antihypertensive Effects: The reduction in brain angiotensin III levels leads to a decrease in blood pressure through several mechanisms, including:

This central mechanism of action is distinct from traditional antihypertensive drugs that primarily target the peripheral RAS.

Synthesis Pathway

Synthesis of EC33 ((S)-3-amino-4-mercaptobutyl sulfonic acid)

The synthesis of amino acid derivatives containing both sulfonyl and thiol functional groups typically involves multi-step organic chemistry procedures. A plausible synthetic route could start from a chiral precursor to establish the (S)-stereochemistry. Key steps would likely include the introduction of the amino group, the sulfonic acid group, and a protected thiol group, which is deprotected in the final step.

Synthesis of Firibastat (RB150)

Firibastat is formed by the dimerization of two EC33 molecules through a disulfide bond. This is typically achieved through the oxidation of the thiol groups of two EC33 molecules. Common laboratory reagents for such disulfide bond formation include mild oxidizing agents like iodine or air oxidation catalyzed by metal ions.

Quantitative Data

A substantial amount of preclinical and clinical data has been generated for Firibastat. The following tables summarize key quantitative findings.

Table 1: In Vitro and Preclinical Data

| Parameter | Value | Species/Model | Reference |

| EC33 (Active Metabolite) | |||

| APA Inhibition (Ki) | 200 nM | Recombinant Mouse APA | [7] |

| Firibastat (Prodrug) | |||

| Blood Pressure Reduction | -35.4 ± 5.2 mmHg | DOCA-salt hypertensive rats (30 mg/kg, p.o.) | [8] |

| ED50 for BP reduction | ~1 mg/kg range | DOCA-salt hypertensive rats | [1] |

Table 2: Human Pharmacokinetic Parameters of Firibastat and EC33 (Single Oral Dose)

| Dose | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng.h/mL) | T1/2 (h) |

| 125 mg | Firibastat | 115 | 1.5 | 308 | 1.3 |

| EC33 | 28 | 2.0 | 114 | 2.1 | |

| 500 mg | Firibastat | 425 | 1.5 | 1160 | 1.4 |

| EC33 | 108 | 2.0 | 450 | 2.3 | |

| 1250 mg | Firibastat | 1050 | 1.5 | 2850 | 1.4 |

| EC33 | 255 | 2.5 | 1150 | 2.5 | |

| Data adapted from a review of clinical trials.[3] |

Table 3: Clinical Efficacy of Firibastat in Hypertension

| Study Phase | Population | Treatment | Primary Endpoint | Result | Reference |

| Phase II | Overweight/obese hypertensive patients | Firibastat (up to 500 mg BID for 8 weeks) | Change in systolic Automated Office Blood Pressure (AOBP) | -9.5 mmHg (p<0.0001) | [6] |

| Phase II | Overweight/obese hypertensive patients | Firibastat (up to 500 mg BID for 8 weeks) | Change in diastolic AOBP | -4.2 mmHg (p<0.0001) | [6] |

Experimental Protocols

Aminopeptidase A (APA) Inhibition Assay (Fluorometric Method)

This protocol is a representative example of how APA inhibition can be measured.

Principle: The enzymatic activity of APA is determined by measuring the release of a fluorescent product from a specific substrate. The inhibition by a compound like EC33 is quantified by the reduction in the rate of fluorescence generation.

Materials:

-

Recombinant human or rodent APA

-

Fluorogenic substrate (e.g., L-Aspartic acid β-naphthylamide)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

EC33 or other inhibitors

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor (EC33) in the assay buffer.

-

In the wells of a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle for control), and the APA enzyme solution.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for β-naphthylamine, excitation ~340 nm, emission ~425 nm).

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

DOCA-Salt Hypertensive Rat Model

This is a widely used preclinical model of salt-sensitive hypertension.

Principle: Administration of the mineralocorticoid deoxycorticosterone acetate (DOCA) in combination with a high-salt diet induces hypertension in uninephrectomized rats.

Procedure:

-

Animal Preparation: Use adult male rats (e.g., Sprague-Dawley or Wistar).

-

Uninephrectomy: Anesthetize the rats and surgically remove one kidney (typically the left one). Allow for a recovery period.

-

DOCA Administration: Following recovery, administer DOCA (e.g., 25 mg/kg, subcutaneously) at regular intervals (e.g., twice weekly).

-

High-Salt Diet: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

-

Blood Pressure Monitoring: Monitor systolic blood pressure and heart rate regularly using a non-invasive tail-cuff method or via telemetry. Hypertension typically develops over several weeks.

-

Drug Administration: Once hypertension is established, administer Firibastat or vehicle orally at the desired doses and monitor its effect on blood pressure.

Visualizations

Signaling Pathway of Firibastat's Action

Prodrug Activation and Target Engagement Workflow

Logical Relationship: Prodrug to Active Inhibitor

Conclusion

(+/-)-Firibastat represents a significant innovation in the field of antihypertensive therapy. By targeting the central renin-angiotensin system through a novel prodrug approach, it offers a differentiated mechanism of action with the potential to address unmet needs in the management of hypertension. This technical guide has provided a detailed overview of its discovery, synthesis rationale, mechanism of action, and a summary of the available quantitative data and experimental methodologies. Further research into the detailed synthetic pathways and continued clinical evaluation will be crucial in fully elucidating the therapeutic potential of this first-in-class brain aminopeptidase A inhibitor.

References

- 1. Novel Antihypertensive Medications to Target the Renin-Angiotensin System: Mechanisms and Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Firibastat: An Oral First-In-Class Brain Aminopeptidase a Inhibitor fo" by Jagjit Khosla, Wilbert S. Aronow et al. [touroscholar.touro.edu]

- 3. mdpi.com [mdpi.com]

- 4. QGC-006 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Central Role of Aminopeptidase A in Blood Pressure Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role Aminopeptidase A (APA) plays in the central nervous system's regulation of blood pressure. It details the underlying biochemical pathways, summarizes key experimental findings, and outlines methodologies for future research, serving as a vital resource for professionals in hypertension research and therapeutic development.

Introduction: The Brain Renin-Angiotensin System

The renin-angiotensin system (RAS) is a fundamental hormonal cascade that regulates blood pressure and fluid balance. While the systemic RAS is well-characterized, a distinct and functionally independent RAS exists within the brain.[1][2] Overactivity of this brain RAS has been strongly implicated in the development and maintenance of hypertension in numerous experimental models.[3][4][5][6] A key enzyme in this local system is Aminopeptidase A (APA; EC 3.4.11.7), a zinc-metalloprotease that is pivotal in determining the concentration of the system's primary effector peptides.[1][5] This guide focuses on the function of APA, its downstream signaling, and its emergence as a promising therapeutic target for centrally-mediated hypertension.

The Enzymatic Role of Aminopeptidase A in the Brain RAS Cascade

Within the brain, the classical RAS pathway involves the conversion of Angiotensin I to Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE). However, compelling evidence indicates that Ang II is not the final, or even the primary, effector molecule for blood pressure control in the central nervous system.[3][4][5] Instead, Ang II serves as a substrate for APA, which cleaves the N-terminal aspartate residue to form the heptapeptide Angiotensin III (Ang III).[1][5]

Numerous studies have demonstrated that Ang III is the principal effector peptide of the brain RAS, exerting a tonic stimulatory control over arterial blood pressure.[3][4][5][6] Ang III is subsequently degraded by Aminopeptidase N (APN), which removes the N-terminal arginine residue to form Angiotensin IV.[1][5] The central role of APA is therefore to generate the key hypertensive peptide, Ang III, within the brain.

Mechanism of APA-Mediated Central Blood Pressure Control

Ang III, produced by APA, exerts its pressor effects by binding to Angiotensin Type 1 (AT1) receptors, which are widely expressed in brain regions critical for cardiovascular regulation, such as the hypothalamus.[7][8][9] Ang II and Ang III display similar affinity for the AT1 receptor.[10] However, studies using specific APA inhibitors show that the pressor effect of centrally administered Ang II is blocked, indicating that its conversion to Ang III is a necessary step for its action.[3][5][6]

The activation of AT1 receptors by Ang III in hypothalamic nuclei triggers a cascade of downstream events:

-

Increased Sympathetic Outflow: It enhances noradrenergic neurotransmission, leading to an increase in sympathetic nervous system activity.[7][9]

-

Vasopressin Release: It stimulates the release of arginine-vasopressin (AVP), a hormone that promotes water retention and vasoconstriction.[3][4][10]

-

Baroreflex Inhibition: It blunts the baroreflex sensitivity, impairing the body's natural ability to lower blood pressure in response to hypertension.[9]

Collectively, these actions result in a sustained elevation of arterial blood pressure. Therefore, APA activity is a critical upstream regulator of these central hypertensive mechanisms.

Experimental Evidence from Preclinical Models

The essential role of APA in maintaining high blood pressure in hypertensive states has been extensively validated using specific inhibitors in various animal models. The inhibitor EC33 and its orally active prodrug firibastat (RB150) have been instrumental in this research.[3][4][5][11] Central administration of APA inhibitors via intracerebroventricular (ICV) injection consistently produces a dose-dependent decrease in blood pressure in hypertensive, but not normotensive, animal models.[3][4][12]

| Animal Model | APA Inhibitor | Administration | Dose | Effect on Mean Arterial Blood Pressure (MABP) | Reference |

| Spontaneously Hypertensive Rat (SHR) | EC33 | ICV | 50 µg | ↓ 25-30 mmHg | [6] |

| Deoxycorticosterone acetate (DOCA)-salt Rat | RB150 (Firibastat) | Oral | 1-10 mg/kg | Dose-dependent ↓ in BP (ED50 in 1 mg/kg range) | [4] |

| Wistar-Kyoto (WKY) Rat (Normotensive) | EC33 | ICV | 50 µg | No significant change | [6] |

| DOCA-salt Rat | Firibastat + Enalapril + HCTZ | Oral | 30 mg/kg | ↓ 35.4 ± 5.2 mmHg (synergistic effect) | [12] |

Table 1: Summary of quantitative data on the effects of Aminopeptidase A inhibitors on blood pressure in preclinical models.

Clinical Development of APA Inhibitors

The promising preclinical data led to the development of firibastat as a potential first-in-class centrally acting antihypertensive agent.[13][14] Early phase clinical trials demonstrated that firibastat was generally well-tolerated and effective at lowering blood pressure in overweight and hypertensive patient populations.[15] For instance, an 8-week study showed that firibastat lowered systolic automated office blood pressure by a mean of 9.5 mmHg.[15][16] However, a later Phase III trial (FRESH study) in patients with difficult-to-treat or resistant hypertension failed to show a significant difference in blood pressure reduction between firibastat and placebo.[17] These results suggest that while the APA pathway is critical in many preclinical models, its role in complex, multi-factorial human resistant hypertension may be less pronounced or require more targeted patient selection.

| Clinical Trial Phase | Compound | Patient Population | Key Finding | Reference |

| Phase II | Firibastat | Overweight Hypertensives | ↓ Systolic AOBP by 9.5 mmHg; ↓ Diastolic AOBP by 4.2 mmHg | [15][16] |

| Phase II | Firibastat | High-risk Hypertensives | ↓ 24-h Ambulatory SBP by 2.7 mmHg | [16] |

| Phase III (FRESH) | Firibastat | Resistant Hypertension | No significant difference in SBP reduction vs. placebo | [17] |

Table 2: Summary of clinical trial results for the APA inhibitor firibastat.

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the central RAS. Below are detailed methodologies for key experiments cited in APA research.

This method is considered the gold standard for obtaining accurate, continuous blood pressure data from conscious, unrestrained animals, minimizing stress-induced artifacts.[18][19][20]

-

Transmitter Implantation: Anesthetize the animal (e.g., rat or mouse). For aortic measurement, make a midline abdominal incision. Isolate the abdominal aorta and insert the telemetry catheter, advancing it to the desired position.[21] For carotid measurement, a catheter is advanced from the carotid artery into the aortic arch.[21]

-

Transmitter Body Placement: Place the transmitter body in the peritoneal cavity or a subcutaneous pocket on the animal's flank.[21]

-

Recovery: Suture the incisions and allow the animal a recovery period of at least 7-10 days before data collection begins. Provide post-operative analgesia.

-

Data Acquisition: House the animal in its home cage on a receiver platform. The transmitter sends signals (systolic, diastolic, mean arterial pressure, heart rate, activity) to the receiver, which are then recorded by a computer system.[22]

ICV administration allows for the direct delivery of non-blood-brain barrier penetrant compounds (like Ang II or the inhibitor EC33) into the cerebrospinal fluid.[23]

-

Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic apparatus.[24][25]

-

Cannula Implantation: Expose the skull and identify the bregma. Using predetermined coordinates for the lateral ventricle (e.g., for rats: ~0.8 mm posterior to bregma, 1.5 mm lateral to midline), drill a small hole in the skull.[24]

-

Implantation: Slowly lower a guide cannula to the desired depth (e.g., for rats: ~4.0 mm ventral from the skull surface) and secure it to the skull with dental cement and anchor screws.[24] Insert a dummy cannula to maintain patency.

-

Injection Procedure: After a recovery period, gently restrain the conscious animal. Remove the dummy cannula and insert an injector cannula connected via tubing to a microsyringe pump. Infuse the solution at a slow, controlled rate (e.g., 1-5 µL over 1-2 minutes for rats) to prevent increases in intracranial pressure.[24][26]

APA activity in brain tissue homogenates can be quantified using a fluorometric assay.

-

Tissue Preparation: Rapidly dissect the brain region of interest (e.g., hypothalamus) on ice. Homogenize the tissue in an appropriate ice-cold buffer (e.g., Tris-HCl).

-

Homogenate Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cellular debris. Collect the supernatant. A subsequent high-speed centrifugation (e.g., 100,000 x g) can be used to isolate the membrane fraction, where APA is located. Resuspend the pellet.

-

Protein Quantification: Determine the protein concentration of the supernatant or membrane fraction using a standard method (e.g., Bradford or BCA assay).

-

Enzymatic Reaction: In a 96-well plate, add a known amount of protein to a reaction buffer containing CaCl2 (as APA is a calcium-dependent enzyme).

-

Substrate Addition: Initiate the reaction by adding a fluorogenic substrate, such as L-Aspartic acid 7-amido-4-methylcoumarin (Asp-AMC). APA will cleave the substrate, releasing the fluorescent AMC molecule.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence (Ex/Em ≈ 380/460 nm) over time.

-

Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Normalize the activity to the protein concentration (e.g., in pmol/min/mg protein).

Conclusion and Future Directions

Aminopeptidase A is unequivocally a central enzyme in the brain's control of blood pressure, acting as the generator of the primary pressor peptide, Angiotensin III. Preclinical studies robustly support its role in the pathophysiology of hypertension, identifying it as a viable therapeutic target. While the clinical development of firibastat has yielded mixed results, the underlying science remains sound. Future research should focus on identifying patient populations most likely to benefit from central APA inhibition, exploring combination therapies, and developing novel inhibitors with optimized pharmacokinetic and pharmacodynamic profiles. The methodologies and data presented in this guide provide a solid foundation for these continued research and development efforts.

References

- 1. Focus on Brain Angiotensin III and Aminopeptidase A in the Control of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orally active aminopeptidase A inhibitors reduce blood pressure: a new strategy for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AT-1 Receptor and Phospholipase C Are Involved in Angiotensin III Modulation of Hypothalamic Noradrenergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiotensin receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [Orally active aminopeptidase A inhibitors reduce blood pressure: a new strategy for treating hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Current Knowledge about the New Drug Firibastat in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aminopeptidase A inhibitors as centrally acting antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Firibastat: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. Firibastat, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sessions.hub.heart.org [sessions.hub.heart.org]

- 18. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Blood Pressure Monitoring Using Radio Telemetry Method in Mice | Springer Nature Experiments [experiments.springernature.com]

- 20. ahajournals.org [ahajournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]

- 23. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. Rat intracerebroventricular injection. [bio-protocol.org]

- 26. criver.com [criver.com]

Firibastat: A Technical Overview of a First-in-Class Brain Aminopeptidase A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firibastat is a first-in-class, orally active prodrug designed to target the brain renin-angiotensin system (RAS) for the treatment of hypertension.[1][2] It represents a novel therapeutic approach by inhibiting aminopeptidase A (APA), a key enzyme in the central regulation of blood pressure.[3] This technical guide provides an in-depth overview of firibastat, focusing on its mechanism of action as a prodrug of EC33, its activation process, and the downstream effects on the brain RAS. The document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways and activation mechanisms.

Introduction: Targeting the Brain Renin-Angiotensin System

The systemic renin-angiotensin system (RAS) is a well-established target for antihypertensive therapies. However, the brain possesses its own independent RAS, which plays a crucial role in the central control of blood pressure.[1][4] Overactivity of the brain RAS is implicated in the development and maintenance of hypertension.[1][5] In the brain, angiotensin II (Ang-II) is converted to angiotensin III (Ang-III) by the enzyme aminopeptidase A (APA).[1][3] Ang-III is a major effector peptide in the brain RAS, exerting a tonic stimulatory control over blood pressure.[3][6] Firibastat was developed to specifically inhibit this central pathway.

Firibastat as a Prodrug of EC33

EC33, also known as (S)-3-amino-4-mercaptobutyl sulfonic acid, is a potent and selective inhibitor of APA.[3][7] However, EC33 itself cannot effectively cross the blood-brain barrier when administered systemically.[8] To overcome this limitation, firibastat was designed as a prodrug of EC33.[8] Firibastat, formerly known as RB150 or QGC001, is a dimer of two EC33 molecules linked by a disulfide bridge.[5][8] This chemical modification allows the molecule to be orally absorbed and to penetrate the blood-brain barrier.[6][9]

Activation Mechanism

Once firibastat crosses the blood-brain barrier, it undergoes enzymatic cleavage by brain reductases.[2][5] This process breaks the disulfide bond, releasing two active molecules of EC33 directly in the brain.[2][5]

Figure 1: Activation of the prodrug firibastat to its active form, EC33, in the brain.

Mechanism of Action of EC33

The active metabolite, EC33, is a selective inhibitor of aminopeptidase A (APA), a zinc metalloprotease.[1][3] APA is responsible for the conversion of Ang-II to Ang-III in the brain.[1][3] By inhibiting APA, EC33 blocks the formation of Ang-III, a key effector peptide in the brain RAS that contributes to hypertension.[3][5] The inhibition of Ang-III production leads to a decrease in vasopressin release, a reduction in sympathetic tone, and an improvement of the baroreflex, collectively resulting in a lowering of blood pressure.[10]

Figure 2: The Brain Renin-Angiotensin System and the inhibitory action of EC33.

Quantitative Data

Inhibitory Potency of EC33

| Compound | Target | Ki (µM) | Selectivity (vs. APN) |

| EC33 | Aminopeptidase A (APA) | 0.29 | ~100-fold |

| EC33 | Aminopeptidase N (APN) | 25 | - |

| Table 1: Inhibitory potency and selectivity of EC33 for aminopeptidases.[3][7] |

Pharmacokinetics of Firibastat and EC33 in Humans

| Parameter | Firibastat | EC33 |

| Median Tmax (hours) | 1.5 | 3.0 |

| Urinary Clearance | < 2% of administered dose | < 2% of administered dose |

| Table 2: Summary of pharmacokinetic parameters from a single-dose study in normotensive volunteers.[11] |

Efficacy in Preclinical and Clinical Studies

| Study Type | Model / Population | Treatment | Key Findings |

| Preclinical | Spontaneously Hypertensive Rats (SHR) | Oral firibastat | Dose-dependent reduction in blood pressure. |

| Preclinical | DOCA-salt hypertensive rats | Oral firibastat (30 mg/kg) | Significant reduction in blood pressure (-35.4 ± 5.2 mmHg).[11] |

| Phase II Clinical Trial | Hypertensive overweight/obese patients | Oral firibastat (up to 500 mg BID for 8 weeks) | Reduction in systolic AOBP by 9.5 mmHg and diastolic AOBP by 4.2 mmHg.[5] |

| Phase III Clinical Trial (FRESH) | Patients with difficult-to-treat and resistant hypertension | Oral firibastat | Failed to demonstrate a significant reduction in blood pressure compared to placebo.[10] |

| Table 3: Summary of efficacy data from preclinical and clinical studies. |

Experimental Protocols

Measurement of Aminopeptidase A (APA) Activity

A common method for determining APA activity involves a continuous spectrophotometric rate determination assay.

-

Principle: The assay measures the enzymatic hydrolysis of a chromogenic substrate, such as L-Leucine p-Nitroanilide, by APA. The release of p-Nitroaniline results in an increase in absorbance at a specific wavelength (e.g., 405 nm), which can be monitored over time.

-

Reagents:

-

Tricine buffer (e.g., 200 mM, pH 8.0 at 25°C)

-

Substrate solution (e.g., 1.0 mM L-Leucine p-Nitroanilide in a suitable solvent like methanol, diluted in buffer)

-

Enzyme source (e.g., brain tissue homogenate)

-

Inhibitor solution (e.g., EC33 at various concentrations)

-

-

Procedure:

-

Prepare a reaction cocktail containing the buffer and substrate solution.

-

Equilibrate the reaction cocktail to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the enzyme source to the reaction cocktail.

-

Immediately monitor the increase in absorbance at 405 nm for a defined period (e.g., 5 minutes).

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

-

For inhibitor studies, the enzyme is pre-incubated with the inhibitor for a specified time before adding the substrate.

-

-

Data Analysis: Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per minute under the defined conditions. For inhibition studies, Ki values are determined by fitting the data to appropriate enzyme kinetic models.

Figure 3: General workflow for an aminopeptidase A activity assay.

Quantification of Firibastat and EC33 in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of drugs and their metabolites in biological matrices such as plasma and tissue homogenates.

-

Principle: The method involves chromatographic separation of the analytes of interest from the biological matrix, followed by ionization and detection by mass spectrometry. Multiple reaction monitoring (MRM) is typically used for quantification, providing high selectivity.

-

Sample Preparation:

-

Protein precipitation is a common method for extracting firibastat and EC33 from plasma samples. This is typically done using a solvent like acetonitrile.[12]

-

For tissue samples, homogenization is required prior to extraction.

-

An internal standard (a molecule with similar chemical properties to the analytes) is added to the samples before extraction to account for variability in sample processing and instrument response.[12]

-

-

Chromatographic Separation:

-

A reverse-phase HPLC column (e.g., C18 or Phenyl-Hexyl) is often used for separation.[12]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed to achieve separation.[12]

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

-

The mass spectrometer is operated in MRM mode, where specific precursor-to-product ion transitions for firibastat, EC33, and the internal standard are monitored for quantification.

-

-

Data Analysis: A calibration curve is generated by analyzing standards of known concentrations. The concentration of the analytes in the unknown samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion

Firibastat is a novel, orally available prodrug that delivers the active APA inhibitor, EC33, to the brain. This mechanism of action represents a unique approach to hypertension treatment by targeting the brain RAS. While preclinical and early-phase clinical studies showed promise in reducing blood pressure, a recent Phase III trial in patients with resistant hypertension did not meet its primary endpoint.[10] Further research may be needed to identify specific patient populations that could benefit from this therapeutic strategy. The technical information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development and cardiovascular medicine.

References

- 1. Firibastat, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Differential inhibition of aminopeptidase A and aminopeptidase N by new beta-amino thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Firibastat: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sessions.hub.heart.org [sessions.hub.heart.org]

- 11. mdpi.com [mdpi.com]

- 12. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Preclinical Studies of Firibastat in Hypertensive Animal Models

This technical guide provides a comprehensive overview of the initial preclinical investigations of firibastat, a first-in-class brain aminopeptidase A (APA) inhibitor, in various hypertensive animal models. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and mechanism of action of this novel antihypertensive agent.

Introduction to Firibastat and its Novel Mechanism of Action

Firibastat (formerly known as RB150 or QGC001) is an innovative antihypertensive drug that uniquely targets the brain renin-angiotensin system (RAS).[1][2] Unlike conventional antihypertensive medications that act on the peripheral RAS, firibastat is designed to cross the blood-brain barrier and modulate the central regulation of blood pressure.[1][2] The hyperactivity of the brain RAS is implicated in the development and maintenance of hypertension, making it a key therapeutic target.[3][4][5][6][7]

Firibastat is a prodrug that, after oral administration, enters the brain and is cleaved by reductases into two molecules of its active metabolite, EC33.[1][5][8][9] EC33 is a potent and specific inhibitor of aminopeptidase A (APA), a key enzyme in the brain RAS.[1][8][9] APA is a membrane-bound zinc metalloprotease responsible for converting angiotensin II (Ang-II) to angiotensin III (Ang-III) in the brain.[3][4][6][7][8][9] Ang-III is considered a primary effector peptide in the brain RAS, exerting a tonic stimulatory control over blood pressure.[4][5][6][7] By inhibiting APA, firibastat blocks the formation of Ang-III, leading to a reduction in blood pressure.[1][5][8]

Signaling Pathway of the Brain Renin-Angiotensin System and Firibastat's Action

The brain RAS plays a crucial role in cardiovascular homeostasis. Ang-III, produced from Ang-II by APA, contributes to elevated blood pressure through several central mechanisms:

-

Increasing the release of arginine-vasopressin (AVP).[8]

-

Activating the sympathetic nervous system.[8]

-

Inhibiting the baroreflex.[8]

Firibastat's active metabolite, EC33, directly inhibits APA, thereby preventing the synthesis of Ang-III and mitigating its hypertensive effects.[5][8]

Caption: Firibastat's mechanism of action within the brain.

Preclinical Efficacy in Hypertensive Animal Models

Initial preclinical studies have demonstrated the safety and efficacy of firibastat in various hypertensive animal models, primarily Spontaneously Hypertensive Rats (SHR) and deoxycorticosterone acetate (DOCA)-salt hypertensive rats.[1][3][4][5][6][7][10] These models are well-established for studying different aspects of hypertension.

-

Animal Models:

-

Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension where the brain RAS is known to be hyperactive.[11] Normotensive Wistar-Kyoto (WKY) rats were used as controls.[1][10]

-

Deoxycorticosterone Acetate (DOCA)-salt Rats: An experimental model of salt-sensitive, low-renin hypertension, which is often resistant to systemic RAS blockers.[1][5]

-

-

Drug Administration:

-

Direct Central Administration: The active inhibitor, EC33, was injected directly into the cerebral ventricles (intracerebroventricularly, i.c.v.) to confirm its central hypotensive effect.[1] Intravenous (i.v.) injections were used as a control to demonstrate the lack of peripheral effect.[1]

-

Oral Administration: The prodrug, firibastat (RB150), was administered orally (p.o.) to assess its ability to cross the blood-brain barrier and exert its antihypertensive action.[1]

-

-

Measurements:

-

Blood Pressure (BP): Systolic Blood Pressure (SBP) and Mean Arterial Blood Pressure (MABP) were continuously monitored.

-

Brain Aminopeptidase A (APA) Activity: APA activity in brain tissue was measured to confirm target engagement.[1][5]

-

Systemic RAS Activity: Systemic RAS parameters were measured to confirm that firibastat's action was confined to the brain.[1]

-

Caption: General experimental workflow for preclinical evaluation.

The following tables summarize the key quantitative findings from the initial preclinical studies of firibastat and its active compound EC33.

Table 1: Effects of Firibastat (RB150) and EC33 in Various Rat Models

| Animal Model | Compound | Administration Route | Dose | Key Findings |

| Spontaneously Hypertensive Rat (SHR) | EC33 | Intracerebroventricular (i.c.v.) | Dose-dependent | Significant decrease in blood pressure.[1] |

| Spontaneously Hypertensive Rat (SHR) | EC33 | Intravenous (i.v.) | High Doses | No effect on blood pressure, confirming central action.[1][12] |

| Spontaneously Hypertensive Rat (SHR) | Firibastat | Oral | Dose-dependent | Reduced blood pressure and inhibited brain APA activity without affecting systemic RAS.[1] |

| DOCA-salt Rat | Firibastat | Oral | 50 mg/kg/day for 24 days | Significant drop in SBP; no tolerance developed; reduced brain APA activity to normotensive levels.[1] |

Table 2: Efficacy of Firibastat in a Combination Therapy Study in DOCA-salt Rats

| Treatment Group | Administration Route | Dose | Mean Blood Pressure Reduction (mmHg) |

| Firibastat (monotherapy) | Oral | 30 mg/kg | -35.4 ± 5.2 (Significant)[1] |

| Enalapril (monotherapy) | Oral | 10 mg/kg | Not significant[1] |

| Hydrochlorothiazide (monotherapy) | Oral | 10 mg/kg | Not significant[1] |

Data from a 2021 clinical trial in conscious hypertensive DOCA-salt rats.[1]

These results highlight that firibastat is effective as a monotherapy in a model where traditional RAS inhibitors like enalapril show limited efficacy.[1] The drop in blood pressure after oral administration of firibastat in DOCA-salt rats was observed to occur in under two hours and lasted for several hours.[1]

Conclusion

The initial preclinical studies in hypertensive animal models provided a strong foundation for the clinical development of firibastat. The data consistently demonstrated that by inhibiting aminopeptidase A in the brain, firibastat effectively lowers blood pressure in both genetic and salt-sensitive models of hypertension.[4][6][7][10] Its novel, centrally-acting mechanism and efficacy in models resistant to conventional therapies underscored its potential as a groundbreaking treatment for managing difficult-to-treat and resistant hypertension.[3]

References

- 1. Current Knowledge about the New Drug Firibastat in Arterial Hypertension | MDPI [mdpi.com]

- 2. What is Firibastat used for? [synapse.patsnap.com]

- 3. Firibastat: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Firibastat, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current Knowledge about the New Drug Firibastat in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Firibastat, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Antihypertensive Medications to Target the Renin-Angiotensin System: Mechanisms and Research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Firibastat: Molecular Structure, Chemical Properties, and Mechanism of Action

Abstract

Firibastat is a first-in-class, orally active, centrally-acting antihypertensive agent that represents a novel therapeutic approach to managing hypertension.[1] As a prodrug, Firibastat is designed to cross the blood-brain barrier, where it is converted into its active metabolite, EC33.[2][3] EC33 is a selective and specific inhibitor of brain aminopeptidase A (APA), a key enzyme in the brain renin-angiotensin system (RAS).[1][4] By preventing the conversion of Angiotensin-II to Angiotensin-III, Firibastat mitigates the downstream effects of Angiotensin-III, which include increased sympathetic tone, vasopressin release, and baroreflex inhibition.[2][4][5] This technical guide provides an in-depth overview of Firibastat's molecular structure, physicochemical properties, mechanism of action, and key pharmacological data, supported by experimental methodologies and pathway visualizations.

Molecular Structure and Physicochemical Properties

Firibastat, also known by its development codes QGC-001 and RB-150, is a synthetic molecule designed for optimal central nervous system penetration and targeted enzyme inhibition.[6][7]

Chemical Structure and Prodrug Rationale

The active inhibitor of aminopeptidase A, a molecule known as EC33 ((3S)-3-amino-4-sulfanyl-butane-1-sulfonic acid), cannot effectively cross the gastrointestinal or blood-brain barriers when administered orally.[3][8] To overcome this, Firibastat was developed as a prodrug consisting of two EC33 molecules linked by a disulfide bridge.[2][3] This structural modification masks the thiol group, which is crucial for enzyme interaction, allowing the molecule to be absorbed and to penetrate the brain.[3] Once in the brain, the disulfide bond is cleaved by brain reductases, releasing two active EC33 molecules at the target site.[2][3][5]

Physicochemical and Identification Data

The key chemical identifiers and properties of Firibastat are summarized in the table below. This information is critical for researchers in analytical chemistry, formulation development, and drug metabolism studies.

| Property | Value | Reference |

| IUPAC Name | (S)-3-amino-4-(((S)-2-amino-4-sulfobutyl)disulfaneyl)butane-1-sulfonic acid | [6] |

| Synonyms | QGC-001, RB-150 | [6][7] |

| CAS Number | 648927-86-0 | [6][7][9] |

| Molecular Formula | C₈H₂₀N₂O₆S₄ | [6][9] |

| Molecular Weight | 368.49 g/mol | [6] |

| SMILES | O=S(CC--INVALID-LINK--CSSC--INVALID-LINK--CCS(=O)(O)=O)(O)=O | [6][9][10] |

| InChI Key | HJPXZXVKLGEMGP-YUMQZZPRSA-N | [6][9] |

| Solubility | Soluble in water and DMSO | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [10] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [10] |

Mechanism of Action and Signaling Pathway

Firibastat's antihypertensive effect is derived from its unique mechanism of targeting the renin-angiotensin system (RAS) within the brain, in contrast to traditional RAS inhibitors that act peripherally.[1][2]

The Brain Renin-Angiotensin System (RAS)

The brain possesses all the necessary components of a local RAS, which plays a significant role in the central regulation of blood pressure.[2] A key step in this pathway is the conversion of Angiotensin-II (Ang-II) to Angiotensin-III (Ang-III) by the enzyme Aminopeptidase A (APA).[2] APA is a membrane-bound zinc metalloprotease that cleaves the N-terminal aspartate residue from Ang-II.[2] Ang-III is now understood to be one of the primary effector peptides of the brain RAS, exerting potent effects on blood pressure regulation.[11][12]

Role of Angiotensin-III and Inhibition by Firibastat

Ang-III increases blood pressure through a tripartite mechanism of action within the central nervous system:[2][4][5]

-

Increased Vasopressin Release: It stimulates the release of arginine-vasopressin (AVP), a hormone that promotes water retention and vasoconstriction.[2][5]

-

Sympathetic Activation: It increases the activity of the sympathetic nervous system, leading to a higher heart rate and constriction of peripheral blood vessels.[4][5]

-

Baroreflex Inhibition: It dampens the baroreflex, a homeostatic mechanism that normally counters rapid changes in blood pressure.[4][5]

Firibastat's active metabolite, EC33, selectively binds to and inhibits APA, blocking the formation of Ang-III.[4][6] This action normalizes the activity of the brain RAS, leading to a reduction in blood pressure in hypertensive states.[4]

Pharmacological Data

Clinical and preclinical studies have provided quantitative data on the pharmacodynamics and pharmacokinetics of Firibastat.

Pharmacodynamics

Firibastat's efficacy has been demonstrated through its potent enzyme inhibition and significant blood pressure reduction in hypertensive subjects. A key finding is that Firibastat acts as an antihypertensive agent, normalizing blood pressure in hypertensive models, rather than as a hypotensive agent that would lower blood pressure in normotensive individuals.[4][13]

| Parameter | Value / Finding | Model / Study Population | Reference |

| APA Inhibition (K_i) | 200 nM | In vitro enzyme assay | [10] |

| Blood Pressure Reduction | -35.4 ± 5.2 mmHg | DOCA-salt hypertensive rats (30 mg/kg, oral) | [2] |

| Daytime Systolic BP Change | -2.7 mmHg (vs. placebo) | Phase IIa: Mild-to-moderate hypertension (4 weeks) | [2][4] |

| Office Systolic BP Change | -9.5 mmHg (from baseline) | Phase IIb: Overweight/obese, Stage 2 hypertension (8 weeks) | [2][13] |

| Office Diastolic BP Change | -4.2 mmHg (from baseline) | Phase IIb: Overweight/obese, Stage 2 hypertension (8 weeks) | [2][13] |

| Systemic RAS Effect | No significant alteration of plasma renin or aldosterone | Human clinical trials | [11][13] |

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have characterized the absorption and clearance of Firibastat and its active metabolite EC33 following oral administration.

| Parameter | Firibastat | EC33 | Study Population | Reference |

| Median T_max (Time to Peak Plasma Conc.) | 1.5 hours | 3.0 hours | Phase I: Healthy normotensive volunteers | [11][13] |

| Peak Plasma Concentration | Increases in a dose-dependent manner | Increases in a dose-dependent manner | Phase I: Healthy normotensive volunteers | [11][13] |

| Urinary Clearance | Minimal (<2% of administered dose) | Minimal (<2% of administered dose) | Phase I: Healthy normotensive volunteers | [11][13] |

Key Experimental Methodologies

The characterization of Firibastat has involved a range of standard and specialized experimental protocols, from in vitro enzyme kinetics to human clinical trials.

In Vitro Enzyme Inhibition Assay

A standard protocol to determine the inhibitory constant (K_i) of EC33 against APA involves a fluorometric enzyme activity assay.

Methodology:

-

Enzyme and Substrate: Recombinant human Aminopeptidase A is incubated with a specific fluorogenic substrate (e.g., L-Asp-7-amido-4-methylcoumarin).

-

Inhibitor: The assay is run in the presence of varying concentrations of the inhibitor, EC33.

-

Reaction: APA cleaves the substrate, releasing a fluorescent product (7-amido-4-methylcoumarin), which is monitored over time using a fluorometer.

-

Data Analysis: The initial reaction rates are plotted against inhibitor concentration. These data are then fitted to the Michaelis-Menten equation for competitive inhibition to calculate the K_i value, which represents the concentration of inhibitor required to reduce enzyme activity by half.

Animal Model: DOCA-Salt Hypertensive Rat

The deoxycorticosterone acetate (DOCA)-salt rat is a widely used experimental model of low-renin, salt-sensitive hypertension, which is often resistant to traditional RAS blockers.[4]

Methodology:

-

Induction: Rats undergo a unilateral nephrectomy (removal of one kidney).

-

Treatment: The animals are then treated with weekly injections of DOCA and provided with a high-salt (e.g., 1% NaCl) drinking solution.

-

Hypertension Development: This regimen leads to the development of sustained hypertension over several weeks.

-

Drug Testing: Once hypertension is established, animals are treated with Firibastat (or vehicle control) via oral gavage. Blood pressure is monitored continuously using telemetry or tail-cuff methods to assess the drug's efficacy.

Clinical Trial Progression

The development of Firibastat followed a logical progression from preclinical evaluation to human clinical trials to establish its safety and efficacy profile.

Conclusion

Firibastat is a pioneering drug candidate that validates the brain renin-angiotensin system as a viable therapeutic target for hypertension. Its innovative prodrug design enables the delivery of a specific Aminopeptidase A inhibitor to the central nervous system, achieving a targeted reduction in blood pressure with minimal impact on systemic hormonal systems. The comprehensive data gathered from in vitro, preclinical, and clinical studies provide a strong foundation for its potential use, particularly in patient populations with difficult-to-treat or resistant hypertension.[2][4] This technical guide summarizes the core molecular and chemical properties that underpin Firibastat's unique pharmacological profile.

References

- 1. What is Firibastat used for? [synapse.patsnap.com]

- 2. Current Knowledge about the New Drug Firibastat in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Knowledge about the New Drug Firibastat in Arterial Hypertension | MDPI [mdpi.com]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. Firibastat | C8H20N2O6S4 | CID 24851355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Firibastat - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Firibastat, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Angiotensin III in Neuro-Cardiovascular Regulation and the Therapeutic Potential of Firibastat

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The brain renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and within this system, Angiotensin III (Ang III) has emerged as a key effector peptide. Primarily known for its central effects on blood pressure, Ang III's formation from Angiotensin II (Ang II) is catalyzed by the enzyme aminopeptidase A (APA). Overactivity of the brain RAS has been implicated in the pathophysiology of hypertension. Firibastat, a first-in-class, orally active brain aminopeptidase A inhibitor, represents a novel therapeutic strategy for managing hypertension by specifically targeting the production of Ang III in the brain. This guide provides a comprehensive overview of the role of Ang III in the brain and the mechanism and effects of Firibastat, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

The Brain Renin-Angiotensin System and the Pivotal Role of Angiotensin III

The brain possesses an independent and complete renin-angiotensin system, with all the necessary components to produce angiotensin peptides locally.[1] While Ang II is the primary effector in the peripheral RAS, compelling evidence suggests that Ang III is a major bioactive peptide in the brain, exerting significant control over blood pressure and fluid balance.[2][3][4]

Ang III is formed by the enzymatic cleavage of the N-terminal aspartate residue from Ang II by aminopeptidase A (APA), a membrane-bound zinc metalloprotease.[5][6] Ang III then acts on Angiotensin II type 1 (AT1) and type 2 (AT2) receptors to mediate its physiological effects.[7][8] The central actions of Ang III that contribute to the elevation of blood pressure include:

-

Increased Vasopressin Release: Ang III stimulates the release of arginine vasopressin (AVP) from the posterior pituitary, which promotes water reabsorption in the kidneys, leading to increased blood volume and pressure.[9]

-

Enhanced Sympathetic Tone: Ang III increases the activity of the sympathetic nervous system, resulting in vasoconstriction and an elevated heart rate.[10][11]

-

Baroreflex Inhibition: Ang III can impair the baroreflex, the body's natural mechanism for buffering acute changes in blood pressure.[11]

Firibastat: A Novel Centrally Acting Antihypertensive Agent

Firibastat (formerly known as QGC001 or RB150) is a prodrug designed to specifically inhibit APA in the brain.[6][12] Structurally, it is a dimer of two molecules of the active inhibitor, EC33, linked by a disulfide bridge. This design allows Firibastat to be orally absorbed and cross the blood-brain barrier. Once in the brain, the disulfide bond is cleaved by reductases, releasing two active EC33 molecules.[1][6] EC33 then binds to and inhibits APA, preventing the conversion of Ang II to Ang III.[2] This targeted inhibition of Ang III formation in the brain leads to a reduction in blood pressure through the reversal of Ang III's central effects: decreased vasopressin release, reduced sympathetic outflow, and improved baroreflex sensitivity.[1]

Mechanism of Action of Firibastat

The logical workflow of Firibastat's action is depicted below:

Caption: Mechanism of action of Firibastat.

Quantitative Data on the Effects of Angiotensin III and Firibastat

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the impact of APA inhibition and Firibastat on the brain RAS and blood pressure.

Table 1: Preclinical Efficacy of APA Inhibition

| Parameter | Animal Model | Treatment | Result | Reference |

| Angiotensin Half-life | Rat | - | Ang II: 16 ± 1 secAng III: 14 ± 1 sec | [13] |

| Blood Pressure Reduction | Conscious Hypertensive DOCA-salt rats | Firibastat (30 mg/kg, oral) | -35.4 ± 5.2 mmHg | [2] |

| Blood Pressure Reduction | Conscious Spontaneously Hypertensive Rats (SHR) | EC33 (intracerebroventricular) | Dose-dependent decrease in blood pressure | [6] |

Table 2: Clinical Efficacy of Firibastat (Phase II Study - NCT03198793)

| Parameter | Patient Population | Treatment | Mean Change from Baseline | P-value | Reference |

| Systolic Automated Office Blood Pressure (AOBP) | Overweight/Obese Hypertensive Patients | Firibastat (up to 500 mg BID for 8 weeks) | -9.5 mmHg | <0.0001 | [2][14][15] |

| Diastolic Automated Office Blood Pressure (AOBP) | Overweight/Obese Hypertensive Patients | Firibastat (up to 500 mg BID for 8 weeks) | -4.2 mmHg | <0.0001 | [2][14][15] |

| 24-hour Ambulatory Systolic Blood Pressure | Overweight/Obese Hypertensive Patients | Firibastat (up to 500 mg BID for 8 weeks) | -2.7 mmHg | 0.002 | [2] |

| 24-hour Ambulatory Diastolic Blood Pressure | Overweight/Obese Hypertensive Patients | Firibastat (up to 500 mg BID for 8 weeks) | -1.4 mmHg | 0.01 | [2] |

| Systolic AOBP in Black Patients | Overweight/Obese Hypertensive Patients | Firibastat (up to 500 mg BID for 8 weeks) | -10.5 mmHg | <0.0001 | [2][15] |

| Systolic AOBP in Obese Patients | Overweight/Obese Hypertensive Patients | Firibastat (up to 500 mg BID for 8 weeks) | -10.2 mmHg | <0.0001 | [14][15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the brain RAS and the effects of APA inhibitors.

In Vivo Microdialysis for Brain Angiotensin Measurement

This protocol describes the collection of angiotensin peptides from the brain interstitial fluid of a conscious rat.

Caption: Experimental workflow for in vivo microdialysis.

Protocol:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., hypothalamus).

-

Secure the cannula with dental cement and allow the animal to recover for at least one week.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert a microdialysis probe (e.g., with a 20 kDa molecular weight cutoff membrane) through the guide cannula.[3][4][16][17][18]

-

Connect the probe inlet to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1.0 - 2.0 µL/min).[3][17]

-

Allow the system to equilibrate for 1-2 hours before sample collection.

-

-

Sample Collection and Analysis:

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a stabilizing agent (e.g., 0.1 N acetic acid) to prevent peptide degradation.[16]

-

Analyze the collected samples for angiotensin peptide concentrations using a sensitive analytical technique such as HPLC-MS/MS.

-

HPLC-MS/MS for Angiotensin Quantification

This protocol outlines the separation and quantification of Ang II and Ang III from brain dialysate samples.

Protocol:

-

Sample Preparation:

-

Thaw frozen dialysate samples on ice.

-

If necessary, perform solid-phase extraction (SPE) to concentrate the peptides and remove interfering substances.

-

-

HPLC Separation:

-

Column: Use a reversed-phase C18 column (e.g., 15 cm x 0.46 mm, 5 µm particle size).[19]

-

Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.[20]

-

Mobile Phase B: Acetonitrile with 0.05% TFA.[20]

-

Flow Rate: 1.0 mL/min.[20]

-

Gradient: A linear gradient from 20% to 80% Mobile Phase B over a specified time to elute the angiotensin peptides.

-

Detection: UV at 220 nm.[20]

-

-

Mass Spectrometry Detection:

-

Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in positive ion mode.

-

Use multiple reaction monitoring (MRM) for sensitive and specific quantification of Ang II and Ang III, monitoring specific precursor-to-product ion transitions.

-

Radioimmunoassay (RIA) for Vasopressin Measurement

This protocol describes the quantification of vasopressin in plasma samples using a commercial RIA kit.

Protocol:

-

Sample Collection and Preparation:

-

Collect blood into EDTA-containing tubes and immediately place on ice.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Store plasma at -20°C until analysis.

-

For the assay, use 400 µL of EDTA plasma per tube.

-

-

Assay Procedure (Double Antibody RIA):

-

Pipette standards, controls, and plasma samples into appropriately labeled tubes.

-

Add the primary anti-vasopressin antibody to all tubes except the non-specific binding (NSB) and total count tubes.

-

Vortex and incubate for 24 hours at 18-28°C.

-

Add 125I-labeled vasopressin tracer to all tubes.

-

Vortex and incubate for another 24 hours at 18-28°C.

-

Add the second antibody (precipitating antibody) to all tubes except the total count tubes.

-

Vortex and incubate for 20 minutes at 18-28°C.

-

Centrifuge the tubes to pellet the antibody-bound fraction.

-

Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the vasopressin standards.

-

Determine the vasopressin concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

-

Signaling Pathways of Angiotensin III in the Brain

Ang III exerts its effects in the brain primarily through the AT1 and AT2 receptors. The signaling cascades initiated by the activation of these receptors are complex and can have opposing effects.

AT1 Receptor Signaling

Activation of the AT1 receptor is generally associated with the classical pressor and pro-inflammatory effects of the brain RAS.

Caption: AT1 Receptor Signaling Pathway.

AT2 Receptor Signaling

The AT2 receptor often counteracts the effects of the AT1 receptor, promoting vasodilation and having neuroprotective roles.

References

- 1. How does angiotensin AT2 receptor activation help neuronal differentiation and improve neuronal pathological situations? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]